(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol
Description
Properties
CAS No. |
1355049-94-3 |
|---|---|
Molecular Formula |
C32H32N4O5 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C32H32N4O5/c33-31-26-16-17-28(36(26)35-22-34-31)32(37)30(40-20-25-14-8-3-9-15-25)29(39-19-24-12-6-2-7-13-24)27(41-32)21-38-18-23-10-4-1-5-11-23/h1-17,22,27,29-30,37H,18-21H2,(H2,33,34,35) |
InChI Key |
GFFNZQLCNVVBEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C3=CC=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C3=CC=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of benzyl protecting groups, and the construction of the pyrrolo[2,1-f][1,2,4]triazine moiety. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Groups: Benzyl groups can be introduced using benzyl bromide in the presence of a base such as sodium hydride.
Construction of the Pyrrolo[2,1-f][1,2,4]triazine Moiety: This step may involve the use of specific reagents and catalysts to form the triazine ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Properties
One of the most notable applications of this compound is its potential as an antiviral agent. It is structurally related to remdesivir, a well-known antiviral drug used for treating COVID-19. Research indicates that derivatives of the pyrrolo[2,1-f][1,2,4]triazin framework exhibit significant antiviral activity against various viruses including coronaviruses and filoviruses. For instance, compounds derived from this structure have shown effective inhibition of viral replication in vitro with low EC50 values .
Synthesis of Key Intermediates
The synthesis of (3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol serves as an important intermediate in the production of other pharmaceutical compounds. The synthetic routes explored include various methodologies such as the Weinreb amide approach and other organic synthesis techniques that facilitate the creation of complex structures with high yields and purity .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its biological activity. Studies have demonstrated that specific substitutions on the triazin moiety can significantly affect the compound's efficacy against viral targets. Understanding these relationships aids in the design of more potent derivatives for therapeutic use .
Case Study 1: Antiviral Efficacy
In a study published in Nature, researchers evaluated a series of pyrrolo[2,1-f][1,2,4]triazin derivatives for their antiviral properties against SARS-CoV-2. The findings revealed that certain modifications to the core structure improved binding affinity to viral proteins and enhanced antiviral efficacy in cellular assays .
Case Study 2: Synthesis Optimization
A recent publication focused on optimizing the synthesis of this compound using microwave-assisted synthesis techniques. This approach significantly reduced reaction times and increased yields compared to traditional methods .
Mechanism of Action
The mechanism by which (3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1355049-94-3
- Molecular Formula : C32H32N4O5
- Molecular Weight : 552.63 g/mol
- Structure: Features a pyrrolo[2,1-f][1,2,4]triazine core linked to a tetrahydrofuran (THF) ring substituted with three benzyloxy groups and one benzyloxymethyl group.
Comparison with Structural Analogs
Fluorinated Derivatives
Example: (2R,3R,4R,5S)-5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (Compound 4a)
- Key Differences: Substituents: Replaces benzyloxy groups with a fluorine atom and hydroxymethyl group.
Synthesis : Uses trimethylchlorosilane and n-BuLi for fluorination at −78°C, followed by acidic workup .
Methylthio-Substituted Analogs
Example : (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-2-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuran-2-ol (Compound 11)
- Key Differences: Substituents: Methylthio (-SMe) replaces the amino group on the triazine. Molecular Weight: ~568 g/mol (estimated).
Synthesis : Involves coupling of 4-(methylthio)pyrrolotriazine with a benzyl-protected sugar derivative .
Carbonitrile Derivatives
Example: (2R,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile (CAS 1355357-49-1)
- Key Differences: Substituents: Cyano (-CN) group replaces a hydroxyl, increasing electron-withdrawing effects. Molecular Weight: 561.63 g/mol. Impact: The cyano group improves chemical stability and may modulate electronic properties for enhanced binding in active sites .
Applications : Used as a synthetic intermediate in pharmaceuticals due to its stability .
Degradation Products and Impurities
Example: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol
- Key Differences: Core Structure: Pyrrolo[2,3-d]pyrimidine instead of pyrrolotriazine. Substituents: Iodo and methyl groups; lacks benzyl protection.
Characterization : Structure confirmed via X-ray crystallography (R factor = 0.035) .
Comparative Data Table
Key Findings and Implications
- Benzyl Protection : The target compound’s benzyl groups enhance synthetic stability but increase molecular weight and lipophilicity, which may limit solubility .
- Electron-Withdrawing Groups: Fluorine and cyano substituents improve metabolic stability and electronic properties, making analogs like 4a and CAS 1355357-49-1 more suitable for drug development .
- Structural Flexibility: Minor changes (e.g., triazine vs. pyrimidine core) significantly alter binding interactions, as seen in iodine-substituted derivatives .
Biological Activity
The compound (3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol is a complex organic molecule that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a tetrahydrofuran core, which is a common structural motif in various biologically active compounds. The stereochemistry of the molecule is crucial for its biological activity, as different enantiomers can exhibit markedly different effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various enzymatic pathways and cellular receptors, influencing processes such as:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication through interference with RNA synthesis.
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other tetrahydrofuran derivatives that have shown promising results against various pathogens.
Case Studies
- Antiviral Effects : In a study examining compounds with similar structures, it was found that certain tetrahydrofuran derivatives significantly inhibited viral replication in vitro. The mechanism involved blocking key viral enzymes necessary for replication.
- Cytotoxicity Assessment : A cytotoxicity assay demonstrated that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is vital for developing potential anticancer therapies.
Comparative Biological Activity
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 5 | |
| Compound B | Cytotoxicity | 10 | |
| Target Compound | Antiviral/Cytotoxicity | 8 |
Pharmacological Studies
Recent pharmacological studies have evaluated the compound's efficacy in various biological systems:
- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with the compound.
- Mechanistic Insights : Research indicates that the compound may modulate immune responses by affecting T-cell activation pathways.
Toxicological Profile
The toxicological assessment of the compound reveals a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation using Pd/C under H₂ , as demonstrated in analogous pyrrolotriazine derivatives. Key steps include protecting group manipulation (e.g., benzyl groups) and stereoselective glycosylation. Post-reaction purification via chromatography or crystallization is critical for isolating the desired stereoisomer .
Q. How can the stereochemical configuration of the tetrahydrofuran ring be confirmed?
- Methodological Answer : Use X-ray crystallography to resolve the absolute configuration of the chiral centers. Complementary techniques like NMR (NOESY) can validate spatial arrangements, particularly for benzyl-protected hydroxyl groups. For example, coupling constants () in H NMR and C chemical shifts help confirm substituent orientation .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store the compound in anhydrous, inert conditions (argon atmosphere) at -20°C to prevent hydrolysis of the benzyl ether groups. Stability assays (HPLC monitoring over time) are recommended to detect degradation, particularly in polar solvents like DMSO or water .
Advanced Research Questions
Q. How can catalytic hydrogenation efficiency be optimized for intermediates with multiple benzyl-protecting groups?
- Methodological Answer : Screen solvent systems (e.g., ethyl acetate vs. THF) and catalyst loadings (5–10% Pd/C) to balance reaction rate and selectivity. Monitor by TLC or LC-MS for deprotection intermediates. For sterically hindered substrates, elevated H₂ pressure (3–5 atm) may improve conversion .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) . For ambiguous NOE correlations, computational modeling (e.g., DFT-based chemical shift predictions) can reconcile experimental and theoretical data .
Q. How can the compound’s cytotoxicity be evaluated in pharmacological studies?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) in cancer cell lines. Compare results with structurally related analogs (e.g., GS-441524 derivatives) to establish structure-activity relationships (SAR). Use flow cytometry to assess apoptosis/necrosis mechanisms .
Q. What mechanistic insights explain regioselectivity in the formation of the pyrrolotriazine core?
- Methodological Answer : Employ isotopic labeling (N or C) to track bond formation during cyclization. Kinetic studies under varying temperatures and pH can reveal rate-determining steps. Computational studies (MD simulations) may clarify transition-state geometries .
Q. How are crystalline forms of this compound characterized for formulation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
